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Cat. No.: B1676702
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Molybdenum disulfide (MoS₂), a two-dimensional transition metal dichalcogenide, has emerged

as a promising material for next-generation DNA sequencing technologies.[1] Its atomically thin

nature, tunable electronic properties, and favorable interactions with biomolecules make it an

ideal candidate for fabricating solid-state nanopores for single-molecule sensing.[2][3] MoS₂-

based nanopores offer significant advantages over traditional sequencing methods and other

2D materials like graphene, including improved signal-to-noise ratio (SNR), reduced DNA-

membrane interactions, and the potential for high-throughput, low-cost sequencing.[4][5][6]

These characteristics are poised to accelerate research in genomics, personalized medicine,

and drug discovery.

This document provides detailed application notes on the use of MoS₂ in DNA sequencing,

summarizing key performance data and outlining comprehensive experimental protocols for the

fabrication and utilization of MoS₂ nanopore devices.
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Advantages of Molybdenum Disulfide for DNA
Sequencing
MoS₂ offers several key advantages that make it a superior material for nanopore-based DNA

sequencing:

Atomic Thickness: Single-layer MoS₂ is approximately 0.65 nm thick, which is comparable to

the distance between DNA bases (0.34 nm).[3][7] This atomic-level thickness allows for

single-base resolution as only one nucleotide occupies the pore at a time.[4][5]

High Signal-to-Noise Ratio (SNR): MoS₂ nanopores have demonstrated a significantly higher

SNR (>15) compared to graphene (~3) and traditional solid-state nanopores (<10).[8] This

high SNR enables more accurate base calling.

Reduced DNA Interaction: Unlike graphene, DNA exhibits less of a tendency to stick to the

surface of MoS₂, allowing for cleaner and faster translocation through the nanopore.[4][5][9]

This minimizes noise and improves the quality of the sequencing data.

Tunable Band Gap: The band gap of MoS₂ changes in response to the presence of different

DNA bases, opening the possibility of electronic base detection through transverse current

measurements in addition to ionic current modulation.[8]

Distinct Ionic Current Signals: MoS₂ nanopores have been shown to produce four distinct

ionic current signals corresponding to the four DNA bases (A, C, G, and T), which simplifies

the base-calling process.[6][8]

Mechanical Robustness: Solid-state nanopores made from materials like MoS₂ are more

mechanically robust and durable compared to their biological counterparts.[7]

Quantitative Performance Data
The performance of MoS₂-based DNA sequencing platforms has been characterized by several

key metrics. The following table summarizes quantitative data from various studies to provide a

comparative overview.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://infoscience.epfl.ch/entities/publication/32f6f09f-4aa2-4b6e-9d73-63734afbd8df
https://www.mdpi.com/1424-8220/19/8/1886
https://mechse.illinois.edu/news/new-material-could-enhance-dna-sequencing
https://globalbiodefense.com/2014/08/18/nanopores-enhance-speed-dna-sequencing/
https://pubmed.ncbi.nlm.nih.gov/25007098/
https://mechse.illinois.edu/news/new-material-could-enhance-dna-sequencing
https://globalbiodefense.com/2014/08/18/nanopores-enhance-speed-dna-sequencing/
https://www.sciencedaily.com/releases/2014/08/140813174443.htm
https://pubmed.ncbi.nlm.nih.gov/25007098/
https://labcritics.com/mos2-paves-way-for-improvements-in-nanopore-dna-sequencing/
https://pubmed.ncbi.nlm.nih.gov/25007098/
https://www.mdpi.com/1424-8220/19/8/1886
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Performance
Metric

Molybdenum
Disulfide
(MoS₂)

Graphene
Silicon Nitride
(SiNₓ)

Reference(s)

Signal-to-Noise

Ratio (SNR)
> 15 ~ 3 < 10 [8]

DNA

Translocation

Speed

3,000-50,000

nt/ms (can be

controlled)

Variable, often

fast

Variable, often

fast
[10]

Single

Nucleotide

Detection

Efficiency

89% (for bilayer

MoS₂)
Not specified Not specified [11]

Membrane

Thickness

~0.65 nm

(monolayer)

~0.34 nm

(monolayer)
> 5 nm [7][8]

DNA Adhesion Low High Moderate [4][5]

Experimental Protocols
Protocol 1: Fabrication of MoS₂ Nanopore Devices
This protocol details the steps for fabricating a solid-state nanopore device using a monolayer

MoS₂ membrane. The overall procedure can take 3-5 days.[2][3]

Materials and Equipment:

Bulk MoS₂ crystal

Silicon nitride (SiNₓ) coated silicon wafer

Polydimethylsiloxane (PDMS) stamp

Focused Ion Beam (FIB) or Transmission Electron Microscope (TEM)

Optical microscope
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Raman spectrometer

Atomic Force Microscope (AFM)

Plasma cleaner

Procedure:

Substrate Preparation:

Start with a SiNₓ membrane on a silicon substrate.

Using FIB, mill a micrometer-sized aperture (e.g., 1-5 µm) in the center of the SiNₓ

membrane.[12]

MoS₂ Exfoliation and Transfer:

Mechanically exfoliate monolayer MoS₂ flakes from a bulk crystal onto a PDMS stamp.[12]

Identify monolayer flakes using an optical microscope based on their color contrast.

Align the PDMS stamp carrying the MoS₂ flake with the aperture on the SiNₓ substrate.

Carefully bring the stamp into contact with the substrate and then slowly peel it back,

leaving the MoS₂ flake suspended over the aperture. A wafer-scale transfer method can

also be employed for higher throughput.[13]

Characterization and Cleaning:

Verify the presence and quality of the transferred monolayer MoS₂ using Raman

spectroscopy and AFM.

Clean the device using a gentle plasma treatment to remove any polymer residues from

the transfer process.

Nanopore Drilling:
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Use a high-resolution TEM to drill a nanometer-sized pore (typically 1-3 nm in diameter) in

the center of the suspended MoS₂ membrane.[12][14] The electron beam of the TEM can

be precisely controlled to create pores atom-by-atom.

Protocol 2: DNA Translocation and Sequencing
Experiment
This protocol describes the setup and execution of a DNA translocation experiment using a

fabricated MoS₂ nanopore device. The translocation experiment itself can take 2-3 hours.[2][3]

Materials and Equipment:

Fabricated MoS₂ nanopore device

Flow cell with two chambers (cis and trans)

Ag/AgCl electrodes

Patch-clamp amplifier and data acquisition system

Electrolyte solution (e.g., 1 M KCl buffered with Tris-EDTA at pH 8)

DNA sample of interest

Faraday cage

Procedure:

Device Assembly:

Mount the MoS₂ nanopore chip between the two chambers of the flow cell, ensuring a

watertight seal.

Fill both chambers with the electrolyte solution.

Electrical Setup:

Insert Ag/AgCl electrodes into both the cis and trans chambers.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/figure/a-e-Process-flow-of-MoS-2-nanopore-device-fabrication-based-on-dry-transfer-of_fig1_337557712
https://scispace.com/pdf/transverse-detection-of-dna-using-a-mos2-nanopore-4xnq25lnlb.pdf
https://experiments.springernature.com/articles/10.1038/s41596-019-0131-0
https://infoscience.epfl.ch/entities/publication/32f6f09f-4aa2-4b6e-9d73-63734afbd8df
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Connect the electrodes to the patch-clamp amplifier. The amplifier is used to apply a

voltage across the nanopore and measure the resulting ionic current.[15]

Place the entire setup inside a Faraday cage to shield it from external electromagnetic

noise.

Baseline Current Measurement:

Apply a constant voltage (e.g., 100-500 mV) across the nanopore and record the open-

pore ionic current.[13][15] This baseline current should be stable.

DNA Translocation:

Introduce the DNA sample into the cis chamber. The negatively charged DNA backbone

will be driven through the nanopore towards the positively biased trans chamber by the

applied electric field.[16]

As a single DNA molecule translocates through the pore, it will cause a characteristic

blockade in the ionic current.

Data Acquisition and Analysis:

Record the ionic current trace during the translocation events. The data acquisition system

should have a high sampling rate (e.g., >100 kHz) to capture the rapid changes in current.

Analyze the recorded data to identify the current blockade events. Key parameters to

extract for each event include the blockade amplitude (ΔI), duration (dwell time), and

frequency.

The sequence of these events can then be used to infer the DNA sequence based on the

distinct signals produced by each nucleotide. Open-source software packages are

available for translocation data analysis.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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